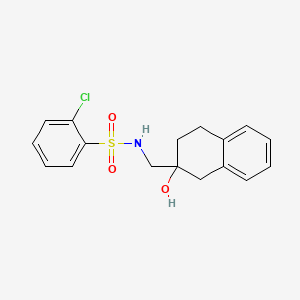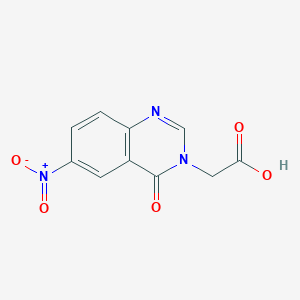
(6-Nitro-4-oxo-4H-quinazolin-3-yl)-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(6-Nitro-4-oxo-4H-quinazolin-3-yl)-acetic acid” is a chemical compound with the molecular formula C11H9N3O5 . It is also known as "3(4H)-Quinazolinepropanoic acid, 6-nitro-4-oxo-" .
Molecular Structure Analysis
The molecular structure of “(6-Nitro-4-oxo-4H-quinazolin-3-yl)-acetic acid” consists of a quinazolin ring system with a nitro group at the 6-position and a carboxylic acid group at the 3-position . The molecular weight of the compound is 263.21 .Physical And Chemical Properties Analysis
“(6-Nitro-4-oxo-4H-quinazolin-3-yl)-acetic acid” has a molecular weight of 263.206 . It has a density of 1.6±0.1 g/cm3 and a boiling point of 539.7±60.0 °C at 760 mmHg . The melting point was not available . The flash point is 280.2±32.9 °C .Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis of Derivatives and Antioxidant Activity : A study conducted by Belenichev et al. (2018) focused on the synthesis of esters and amides of 2-(3,4-dihydro-3-oxo-2H-[1,2,4]triazino[4,3-c]quinazolin-4-yl)acetic acid. These derivatives were investigated for their antioxidant activities in models of nitrosative stress, demonstrating the potential of these compounds in mitigating oxidative damage relevant to ischemic diseases of the central nervous system Belenichev et al., 2018.
Metal Complexes and Biological Application : Hussien et al. (2017) explored the synthesis of metal complexes with 2-Phenyl-3,4-dihydro-quinazolin-4-yloxy)-acetic acid (L1), characterizing these complexes through various techniques and examining their antimicrobial activities Hussien et al., 2017.
Biological Activity
Anticancer and Antioxidant Agents : Research by Awad et al. (2018) developed novel α-aminophosphonates based on the quinazolinone moiety, showing significant anticancer and antioxidant activities. These findings highlight the potential therapeutic applications of these derivatives Awad et al., 2018.
Peptide Deformylase Inhibitors : A study by Apfel et al. (2001) synthesized novel hydroxamic acid analogs derived from (5-chloro-2-oxo-1,4-dihydro-2H-quinazolin-3-yl)-acetic acid hydrazide, identifying potent inhibitors of the bacterial enzyme peptide deformylase (PDF). These inhibitors exhibit selective activity, suggesting potential as antibacterial agents Apfel et al., 2001.
Novel Compounds and Their Synthesis
- Electrosynthesis of Quinazolin-4-ones : Koleda et al. (2023) presented a sustainable electrosynthesis method for 1H-1-hydroxy-quinazolin-4-ones from nitro compounds, highlighting an environmentally friendly approach to accessing a variety of quinazolinone derivatives Koleda et al., 2023.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(6-nitro-4-oxoquinazolin-3-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O5/c14-9(15)4-12-5-11-8-2-1-6(13(17)18)3-7(8)10(12)16/h1-3,5H,4H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWIZJEAIFPFNRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C=N2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Nitro-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,5-dimethylphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2802422.png)
![2-(7-(p-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)phenol](/img/structure/B2802423.png)
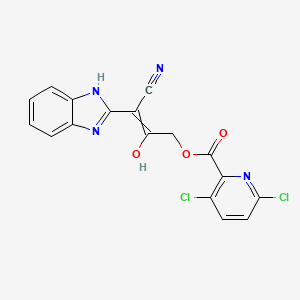
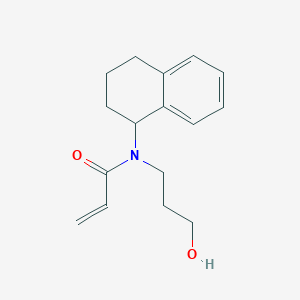

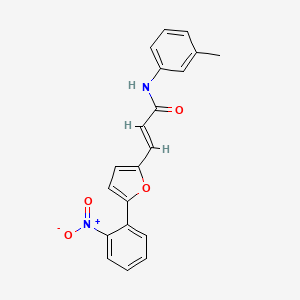
![4-[2-[(2-Chloro-6-fluorophenyl)methyl]-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzamide](/img/structure/B2802433.png)
![3-(2,4-Dichlorophenyl)imidazo[1,5-a]pyridine](/img/structure/B2802434.png)
![N-(2-Chloroethyl)-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B2802435.png)

![1-(2-Azaspiro[5.6]dodecan-2-yl)prop-2-en-1-one](/img/structure/B2802437.png)
![N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2802438.png)

